![molecular formula C27H20Br2N2O5 B12036722 [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12036722.png)
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
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Overview
Description
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromonaphthalene, methoxyphenyl, and bromobenzoate moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of naphthalene to form 1-bromonaphthalene, followed by the reaction with oxyacetyl hydrazine to yield the hydrazinylidene intermediate. This intermediate is then reacted with methoxyphenyl and bromobenzoate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to the development of new biochemical assays or therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in treating various diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate stands out due to its unique combination of functional groups and structural complexity
Biological Activity
The compound [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic molecule notable for its intricate structure, which includes multiple functional groups such as hydrazinylidene, bromonaphthalene, and methoxyphenyl rings. This unique configuration is anticipated to confer a range of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C27H20Br2N2O5 with a molecular weight of approximately 550.36 g/mol. The structure can be visualized as follows:
- Hydrazinylidene Group : This moiety is known for its reactivity and potential biological activity.
- Bromonaphthalene : The presence of bromine increases the lipophilicity and may enhance interactions with biological targets.
- Methoxyphenyl Ring : This substitution can affect the compound's electronic properties and solubility.
Biological Activity
The biological activity of this compound is hypothesized based on the activities of structurally similar compounds. Potential pharmacological effects include:
- Antimicrobial Activity : Compounds containing hydrazine derivatives have shown significant antimicrobial properties.
- Anticancer Activity : Similar structures have been implicated in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The methoxy group may contribute to anti-inflammatory actions.
Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Hydrazone derivatives | Inhibition of bacterial growth |
Anticancer | Brominated phenols | Induction of apoptosis in cancer cells |
Anti-inflammatory | Methoxy-substituted phenols | Reduction in inflammatory cytokines |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The hydrazinylidene group may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound might bind to specific receptors, altering their signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Research into similar compounds has yielded valuable insights into their biological activities:
-
Antimicrobial Studies :
- A study demonstrated that hydrazone derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.
-
Anticancer Research :
- Compounds with brominated aromatic rings have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis via mitochondrial pathways.
-
Inflammation Models :
- Methoxy-substituted phenolic compounds have been tested in animal models for their anti-inflammatory effects, showing reduced levels of pro-inflammatory cytokines.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions to maximize yield and purity. Potential synthetic routes include:
- Formation of Hydrazone Linkage : Reacting appropriate aldehydes with hydrazine derivatives.
- Bromination Reactions : Introducing bromine into the naphthalene ring through electrophilic aromatic substitution.
- Esterification Steps : Conjugating the benzoate moiety using coupling agents like DCC (dicyclohexylcarbodiimide).
Properties
Molecular Formula |
C27H20Br2N2O5 |
---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H20Br2N2O5/c1-34-24-13-17(9-11-22(24)36-27(33)19-6-4-7-20(28)14-19)15-30-31-25(32)16-35-23-12-10-18-5-2-3-8-21(18)26(23)29/h2-15H,16H2,1H3,(H,31,32)/b30-15+ |
InChI Key |
LPNSIUUYKXWKIG-FJEPWZHXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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